REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[C:5]([CH3:7])[NH:4][N:3]=1.[CH2:8]([CH:10]1[O:12][CH2:11]1)Cl.[Na+].[Cl-]>>[CH3:1][C:2]1[CH:6]=[C:5]([CH3:7])[N:4]([CH2:8][CH:10]2[CH2:11][O:12]2)[N:3]=1 |f:2.3|
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Name
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1-Dialkylamino-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ols NaOH
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CC1=NNC(=C1)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
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C(Cl)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Type
|
CUSTOM
|
Details
|
After stirring for several minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 24 h
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was then filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN(C(=C1)C)CC1OC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |